molecular formula C18H19N3O4S2 B11268382 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-ethoxybenzamide

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-ethoxybenzamide

Cat. No.: B11268382
M. Wt: 405.5 g/mol
InChI Key: SQVUSMZVOGSFRN-UHFFFAOYSA-N
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Description

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-ethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring substituted with a dimethylsulfamoyl group and an ethoxybenzamide moiety, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-ethoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced via a reaction with dimethylsulfamoyl chloride under basic conditions.

    Attachment of Ethoxybenzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 4-ethoxybenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-ethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-ethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxybenzamide moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H19N3O4S2

Molecular Weight

405.5 g/mol

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-ethoxybenzamide

InChI

InChI=1S/C18H19N3O4S2/c1-4-25-13-7-5-12(6-8-13)17(22)20-18-19-15-10-9-14(11-16(15)26-18)27(23,24)21(2)3/h5-11H,4H2,1-3H3,(H,19,20,22)

InChI Key

SQVUSMZVOGSFRN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C

Origin of Product

United States

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